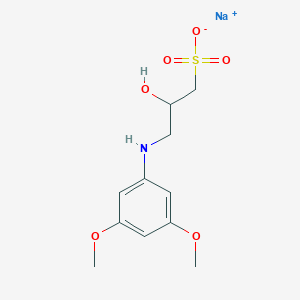

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt

Overview

Description

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is a chemical compound known for its application as a chromogenic substrate in biochemical assays. It is a member of the Trinder’s reagent family, which is widely used in diagnostic tests due to its high sensitivity and stability. This compound is particularly valued for its ability to form colored complexes upon reaction with specific analytes, making it useful in various colorimetric assays.

Mechanism of Action

Target of Action

HDAOS, also known as N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt or Sodium 3-((3,5-dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonate, is a novel Trinder’s reagent . It is a highly water-soluble aniline derivative and is widely used in diagnostic tests and biochemical tests

Mode of Action

It is known that in the presence of hydrogen peroxide and peroxidase, hdaos can form a stable purple or blue dye during the oxidative coupling reaction process with 4-aminoantipyrine (4-aa) or 3-methylbenzothiazolinone hydrazone (mbth) .

Biochemical Pathways

It is known that hdaos is involved in colorimetric determination of hydrogen peroxide activity . This suggests that HDAOS may play a role in pathways involving hydrogen peroxide and peroxidase.

Pharmacokinetics

Given its high water solubility , it can be inferred that HDAOS may have good bioavailability.

Result of Action

It is known that hdaos is used in diagnostic tests and biochemical tests , suggesting that it may have a role in producing detectable changes in these tests.

Action Environment

It is known that hdaos is stable enough to be used in solution and in automated testing systems .

Biochemical Analysis

Biochemical Properties

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt plays a crucial role in biochemical reactions as a chromogenic substrate. It interacts with enzymes such as peroxidase to form a quinoneimine dye, which is used in colorimetric assays to measure the concentration of hydrogen peroxide . This interaction is highly specific and results in a stable color change, making it a valuable tool in biochemical detection.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by participating in assays that measure oxidative stress and enzyme activity. The compound’s role in these assays can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the oxidative state of the cell and the activity of specific enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with peroxidase enzymes. The compound acts as a hydrogen donor in the presence of hydrogen peroxide, leading to the formation of a colored dye. This reaction is highly specific and involves the binding of the compound to the active site of the enzyme, facilitating the transfer of electrons and the subsequent color change .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade if exposed to air or light for extended periods. Long-term studies have shown that the compound remains effective in in vitro assays, but its stability must be carefully managed to ensure accurate results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including potential toxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and enzyme activity. It interacts with enzymes such as peroxidase, which play a role in the detoxification of hydrogen peroxide. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites, providing insights into cellular oxidative states .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that the compound is available at the sites where it is needed for biochemical reactions, enhancing its effectiveness in assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt typically involves the reaction of 3,5-dimethoxyaniline with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3,5-dimethoxyaniline attacks the sulfonate group of 1,3-propanesultone, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to facilitate the reaction, and the product is purified through crystallization or other separation techniques to obtain the final compound in its sodium salt form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of peroxidase enzymes. This reaction is commonly used in colorimetric assays where the compound forms a colored complex upon oxidation.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used reagents for oxidation reactions involving this compound.

Substitution: Bases such as sodium hydroxide can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: The major product of the oxidation reaction is a colored quinoneimine dye, which is used in various diagnostic assays.

Substitution: Depending on the nucleophile used, the substitution reaction can yield a variety of sulfonated derivatives.

Scientific Research Applications

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a chromogenic reagent in analytical chemistry for the detection and quantification of various analytes.

Biology: The compound is employed in biochemical assays to measure enzyme activity, such as peroxidase and catalase.

Medicine: It is used in diagnostic kits for the detection of glucose, cholesterol, and other metabolites in blood samples.

Industry: The compound is utilized in the development of biosensors and other diagnostic devices due to its high sensitivity and stability.

Comparison with Similar Compounds

- N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium salt

- N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine sodium salt

These compounds share similar chemical structures and applications but differ in their specific functional groups and reactivity, which can influence their performance in various assays.

Biological Activity

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, commonly referred to as HDAOS, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H16NNaO6S

- CAS Number : 82692-88-4

- Molecular Weight : 337.31 g/mol

- Structure : The compound features a methoxyaniline core with a sulfopropyl side chain and a hydroxyl group.

Antioxidant Properties

HDAOS has been studied for its potential antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is critical in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Enzymatic Activity

HDAOS has shown promise as a substrate in enzymatic assays. For instance, it participates in oxidative coupling reactions that can be utilized for the detection of trace metals such as copper(II) through spectrophotometric methods. In one study, HDAOS was involved in a catalytic reaction that produced a colored dye measurable at 525 nm, highlighting its utility in analytical chemistry .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of HDAOS. In vitro studies indicated varying degrees of cytotoxic effects on different cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells presents it as a potential candidate for further therapeutic exploration .

Antimicrobial Activity

Preliminary studies suggest that HDAOS exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. This property could position HDAOS as an adjunct in antimicrobial therapies .

Study on Antioxidant Effects

A recent study focused on the antioxidant effects of HDAOS in a rat model subjected to oxidative stress induced by high-fat diets. The results demonstrated significant reductions in markers of oxidative damage in tissues treated with HDAOS compared to controls, suggesting its protective role against diet-induced oxidative stress .

Enzymatic Detection Method Development

Another research effort developed a spectrophotometric method utilizing HDAOS for the detection of ultratrace amounts of copper(II). This method was validated against standard techniques and showed comparable sensitivity and specificity, indicating HDAOS's potential application in environmental monitoring and biochemical analysis .

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Antioxidant Study | Rat model | Reduced oxidative stress markers |

| Enzymatic Detection | Copper(II) detection | Developed sensitive spectrophotometric method |

| Cytotoxicity | Cancer cell lines | Induced apoptosis selectively in cancer cells |

| Antimicrobial Activity | Bacterial strains | Disrupted cell membranes leading to lysis |

Properties

IUPAC Name |

sodium;3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLRFMQGKVFRTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.